![molecular formula C14H20ClN3O B2497896 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide CAS No. 923123-96-0](/img/structure/B2497896.png)
2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide” is a chemical compound with the molecular formula C14H20ClN3O . It is a hydrochloride salt with a molecular weight of 318.25 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20ClN3O.ClH/c1-2-17-7-9-18(10-8-17)13-5-3-12(4-6-13)16-14(19)11-15;/h3-6H,2,7-11H2,1H3,(H,16,19);1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 185.64°C and a predicted boiling point of approximately 475.6°C at 760 mmHg . It has a predicted density of approximately 1.2 g/cm3 and a refractive index (n20D) of 1.58 .Applications De Recherche Scientifique
Antioxidant, Analgesic, and Anti-inflammatory Applications
- A study synthesized a compound similar to 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide and evaluated its antioxidant, analgesic, and anti-inflammatory activities. This compound showed significant DPPH radical scavenging activity, analgesic, and anti-inflammatory effects (Nayak et al., 2014).
Analgesic and Anti-inflammatory Agent Development
- Another study involved the synthesis of various acetamide derivatives, including those related to 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide, for evaluating their potential as analgesic and anti-inflammatory agents. One derivative in particular showed potent activity in these areas (Alagarsamy et al., 2015).
Antimicrobial and Anticholinesterase Activities
- Research on derivatives of 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide revealed significant antifungal activity, especially against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found to be weak (Yurttaş et al., 2015).
Anticonvulsant Activity
- A study synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are related to 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide, and evaluated their anticonvulsant activity. Some of these molecules were effective in animal models of epilepsy, particularly in the maximal electroshock (MES) seizures (Kamiński et al., 2015).
Antibacterial Activities
- New N-substituted derivatives of acetamides, structurally related to 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide, were synthesized and evaluated for their antibacterial activity. Several compounds showed significant activity against gram-positive and gram-negative bacteria (Desai et al., 2008).
Anticancer Potential
- Another study focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, related to the structure of 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide, for anticancer activity evaluation. The compounds were tested against human lung adenocarcinoma cells, with some showing high selectivity and apoptosis induction (Evren et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-2-17-7-9-18(10-8-17)13-5-3-12(4-6-13)16-14(19)11-15/h3-6H,2,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVUZYAMOIRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

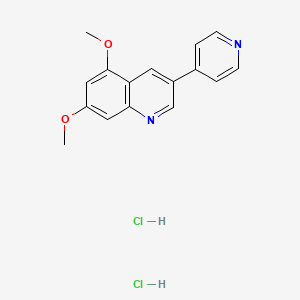
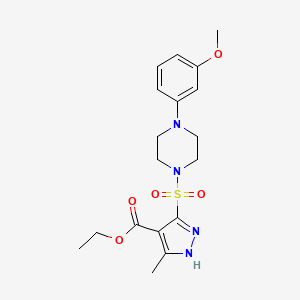
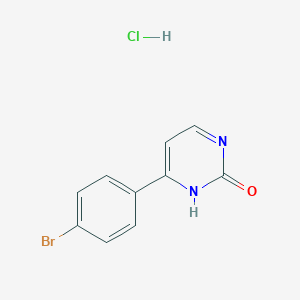
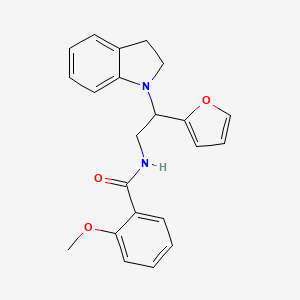
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)



![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)
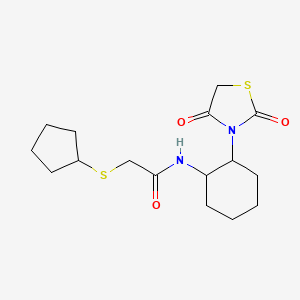
![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)